Fenthion oxon sulfone

Descripción general

Descripción

Fenthion oxon sulfone is a metabolite of the organophosphorus insecticide fenthion. It is an important compound in the study of pesticide residues and environmental toxicology. This compound is known for its high toxicity and is often monitored in agricultural products to ensure food safety .

Aplicaciones Científicas De Investigación

Fenthion oxon sulfone is widely used in scientific research, particularly in the fields of:

Chemistry: Studying the behavior of organophosphorus compounds and their metabolites.

Biology: Investigating the toxicological effects on various organisms.

Medicine: Exploring potential antidotes and treatments for organophosphorus poisoning.

Industry: Monitoring pesticide residues in agricultural products to ensure food safety.

Mecanismo De Acción

Target of Action

Fenthion Oxon Sulfone, also known as Fenthoxon Sulfone, is an organothiophosphate compound . The primary target of this compound, like most other organophosphates, is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting cholinesterase, this compound disrupts normal nerve function .

Mode of Action

The mode of action of this compound involves the inhibition of the cholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine continues to transmit nerve signals, which can lead to overstimulation of muscles and glands controlled by the nervous system .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the nervous system. The inhibition of cholinesterase leads to an overstimulation of the nervous system due to the accumulation of acetylcholine . This overstimulation can affect various downstream effects, including muscle contraction, heart rate, and other functions controlled by the nervous system .

Pharmacokinetics

It is known that organophosphates like this compound can be absorbed through the skin, respiratory tract, and gastrointestinal tract . Once absorbed, these compounds are distributed throughout the body and can cross the blood-brain barrier, affecting the central nervous system . They are metabolized primarily in the liver and excreted in the urine .

Result of Action

The result of this compound’s action is the disruption of normal nerve function, leading to symptoms of overstimulation of the nervous system. These symptoms can include muscle twitching, weakness, and even paralysis in severe cases . Other effects can include excessive salivation, abdominal cramps, and in severe cases, respiratory failure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can impact the effectiveness and toxicity of this compound . Additionally, temperature and pH can affect the stability of this compound . It’s also important to note that this compound, like other organophosphates, is toxic to a wide range of organisms, including insects, birds, and mammals .

Análisis Bioquímico

Cellular Effects

It is known that organophosphorus compounds can inhibit acetylcholinesterase, leading to neurotoxic effects

Molecular Mechanism

It is known that organophosphorus compounds can exert their effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fenthion oxon sulfone can be synthesized through the oxidation of fenthion oxon. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or methanol, at a specific temperature to ensure complete oxidation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, ensures the efficient production of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Fenthion oxon sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into other sulfone derivatives.

Reduction: It can be reduced back to fenthion oxon under specific conditions.

Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Sodium borohydride and other reducing agents.

Substitution: Nucleophiles such as amines and thiols.

Major Products Formed

Oxidation: Higher sulfone derivatives.

Reduction: Fenthion oxon.

Substitution: Various organophosphorus compounds.

Comparación Con Compuestos Similares

Fenthion oxon sulfone is similar to other organophosphorus compounds such as:

Fenthion oxon: Another metabolite of fenthion, but less oxidized.

Fenthion sulfoxide: A sulfoxide derivative of fenthion.

Fenthion sulfone: A sulfone derivative without the oxon group.

Uniqueness

This compound is unique due to its high toxicity and specific inhibition of acetylcholinesterase. Its presence in the environment and agricultural products is of significant concern, making it a critical compound for monitoring and research .

Actividad Biológica

Fenthion oxon sulfone is a metabolite of the organophosphorus insecticide fenthion, known for its biological activity and toxicity. This article presents a detailed overview of the compound's biological activity, including its metabolism, toxicity, and analytical methods for detection.

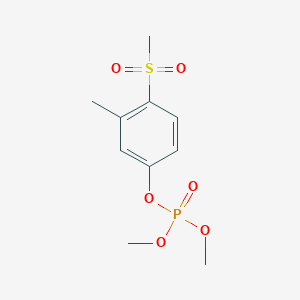

1. Chemical Structure and Properties

This compound has the chemical formula and is classified as an organophosphate. Its structure is characterized by a phosphorus atom bonded to sulfur and oxygen atoms, contributing to its reactivity and biological effects.

2. Metabolism of Fenthion

Fenthion undergoes extensive metabolism in organisms, leading to the formation of several metabolites, including this compound. The metabolic pathways are crucial for understanding its biological activity:

- Primary Metabolites : Fenthion is metabolized to fenthion oxon, fenthion sulfoxide, and fenthion sulfone. Among these, this compound exhibits higher toxicity than the parent compound.

- Toxicity : The lethal dose (LD50) values indicate that this compound (50 mg/kg) and fenthion oxon sulfoxide (30 mg/kg) are significantly more toxic than fenthion itself (LD50: 220 mg/kg) .

3.1 Case Studies

- Rats : In studies involving Wistar rats, various doses of fenthion were administered to assess metabolic distribution and toxicity. The results indicated that metabolites accounted for over 90% of the recovered radioactivity in urine, with significant amounts of fenthion phenol sulfoxide and sulfone detected .

- Rabbits : Similar studies on rabbits showed that organosoluble materials were predominant in urine after fenthion administration, indicating effective metabolism .

3.2 Enzymatic Activity

This compound has been shown to inhibit cholinesterase activity in laboratory animals, which is a common mechanism of action for organophosphates. Serum cholinesterase activities were significantly lower 24 hours post-dosing but returned to baseline levels after several days .

4. Analytical Methods

The detection and quantification of this compound and its metabolites are essential for risk assessment:

- UHPLC-MS/MS : A method utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry has been developed for simultaneous analysis of fenthion and its metabolites in various food matrices. This method demonstrated high sensitivity with limits of quantitation as low as 0.01 mg/kg .

| Compound | Molecular Mass (g/mol) | Quantification Transition |

|---|---|---|

| Fenthion | 278 | 279.0 > 247.0 |

| Fenthion Sulfone | 310 | 311.0 > 125.0 |

| Fenthion Sulfoxide | 294 | 295.0 > 280.0 |

| Fenthion Oxon | 262 | 263.0 > 231.0 |

| This compound | 294 | 295.0 > 217.0 |

5. Environmental Impact

This compound has been detected in various environmental matrices, raising concerns about its persistence and potential ecological effects. Research indicates that these metabolites can accumulate in plants and other organisms, necessitating ongoing monitoring and risk assessment .

6. Conclusion

This compound is a significant metabolite of fenthion with notable biological activity and toxicity. Understanding its metabolism, toxicological effects, and analytical detection methods is crucial for assessing the risks associated with its use in agriculture and potential environmental impacts.

Propiedades

IUPAC Name |

dimethyl (3-methyl-4-methylsulfonylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15O6PS/c1-8-7-9(16-17(11,14-2)15-3)5-6-10(8)18(4,12)13/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTHWSUXEOILTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OP(=O)(OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40161482 | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-35-2 | |

| Record name | Fenoxon sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14086-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenthion oxon sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014086352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenthion oxon sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40161482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonyl-3-methylphenyl dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical methods are commonly employed for the detection and quantification of Fenthion Oxon Sulfone in food products?

A1: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is a widely used technique for the simultaneous analysis of Fenthion and its metabolites, including this compound, in various food matrices. [, ] This method offers high sensitivity and selectivity, allowing for the accurate quantification of these compounds at trace levels. [, ]

Q2: Why is matrix-matched calibration important when analyzing this compound residues in food samples?

A2: Significant signal suppression in detector responses has been observed when analyzing this compound and related compounds in various food matrices. [] This suppression can lead to inaccurate quantification if not properly addressed. Matrix-matched calibration, where standards are prepared in the same matrix as the sample, helps compensate for these matrix effects and ensures accurate quantitative results. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.